[2-(Cyclohex-3-en-1-yl)ethyl](dimethyl)phenylsilane
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Overview
Description
2-(Cyclohex-3-en-1-yl)ethylphenylsilane is an organosilicon compound characterized by the presence of a cyclohexene ring, an ethyl chain, and a phenylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-3-en-1-yl)ethylphenylsilane typically involves the hydrosilylation of cyclohex-3-en-1-yl ethylene with dimethylphenylsilane. The reaction is catalyzed by a transition metal catalyst, such as platinum or rhodium complexes, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the cyclohexene ring.
Industrial Production Methods
Industrial production of 2-(Cyclohex-3-en-1-yl)ethylphenylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-3-en-1-yl)ethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding silane or silane derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenylsilane derivatives.
Scientific Research Applications
2-(Cyclohex-3-en-1-yl)ethylphenylsilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-3-en-1-yl)ethylphenylsilane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The phenylsilane group can undergo electrophilic aromatic substitution reactions, leading to the formation of new derivatives with unique properties. The cyclohexene ring provides structural stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-3-en-1-yl)ethylchlorosilane
- 2-(Cyclohex-3-en-1-yl)ethylmethoxysilane
- 2-(Cyclohex-3-en-1-yl)ethylethoxysilane
Uniqueness
2-(Cyclohex-3-en-1-yl)ethylphenylsilane is unique due to the presence of the phenylsilane group, which imparts distinct chemical properties and reactivity The cyclohexene ring provides additional structural stability and enhances the compound’s versatility in various chemical reactions
Properties
CAS No. |
61518-54-5 |
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Molecular Formula |
C16H24Si |
Molecular Weight |
244.45 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-ylethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C16H24Si/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3 |
InChI Key |
PCEMZMKFFDZAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1CCC=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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